molecular formula C10H4BrFN2 B3047930 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile CAS No. 149550-26-5

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile

Cat. No.: B3047930
CAS No.: 149550-26-5
M. Wt: 251.05 g/mol
InChI Key: DFNFCGRXPLQYOH-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile (CAS 149550-26-5) is a high-purity, fluorinated and brominated organic building block with the molecular formula C 10 H 4 BrFN 2 and a molecular weight of 251.05 g/mol . This compound, characterized by its significant bromine and fluorine substituents, is primarily valued in medicinal and synthetic chemistry for the construction of nitrogen-based heterocycles, which are key structural motifs in numerous pharmaceuticals . Researchers utilize such push-pull substituted diinitriles as versatile precursors for developing a wide range of heterocyclic compounds, including benzoxazolines, benzimidazolines, and thiazolidinones, which have demonstrated notable biological activities such as antibacterial effects against Staphylococcus aureus and cytotoxic properties with IC 50 values in the low micromolar range . The compound's physical characteristics include a calculated density of approximately 1.631 g/cm³ and a high boiling point of around 347.4°C, making it a stable intermediate for various synthetic applications . It is supplied with a purity of 98% and is intended for research purposes as a critical scaffold in the discovery and development of new active compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNFCGRXPLQYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355108
Record name (3-bromo-4-fluorobenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149550-26-5
Record name (3-bromo-4-fluorobenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-bromo-4-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.

Reaction Conditions:

    Reagents: 3-bromo-4-fluorobenzaldehyde, malononitrile, base (e.g., piperidine or pyridine)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Substitution Reactions: Substituted derivatives with different nucleophiles

    Reduction Reactions: Primary amines

    Oxidation Reactions: Carboxylic acids, aldehydes

Scientific Research Applications

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile with structurally related propanedinitriles, highlighting substituent effects, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Br, 4-F 251.96 Potential electron acceptor; inferred medicinal applications -
2-[(2-Methylphenyl)methylene]propanedinitrile 2-CH₃ 168.20 Intermediate in organic synthesis
[Chloro(phenyl)methylidene]propanedinitrile Ph-Cl 189.61 Tear gas component (e.g., CS gas)
AG-1024 (2-[(3-Bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile) 3-Br, 5-C(CH₃)₃, 4-OH 305.17 Selective IGF-1R inhibitor (IC₅₀ = 7 μM)
2-[(3-Fluorophenyl)methylidene]propanedinitrile 3-F 172.16 Safety data documented
2-[(4-Methylphenyl)methylidene]propanedinitrile 4-CH₃ 168.20 Used in dye synthesis

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Br, F, Cl): Enhance electron-accepting capabilities, making these compounds suitable for organic electronics. For example, non-fullerene acceptors like ITIC () rely on similar electronic tuning for solar cell efficiency. The bromo and fluoro groups in the target compound likely improve charge transport compared to methyl-substituted analogs .
  • Hydrogen Bonding: Hydroxyl or amino substituents (e.g., AG-1024) enable intermolecular hydrogen bonding, influencing crystal packing and stability .

Structural and Crystallographic Insights

  • Crystal Packing: In 2-[(Dimethylamino)methylidene]propanedinitrile (), a dihedral angle of 7.95° between the dimethylamino group and dinitrile backbone facilitates weak C–H⋯N hydrogen bonding, forming a 3D network. Similar interactions may govern the target compound’s solid-state behavior.
  • Thiophene Derivatives: Compounds like [(thieno[3,2-b]thiophen-2-yl)methylidene]propanedinitrile () exhibit planar structures conducive to π-π stacking, relevant for conductive materials.

Biological Activity

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile is an organic compound with notable biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H4BrFN2
  • Molecular Weight : 256.06 g/mol
  • CAS Number : 149550-26-5

The compound features a bromo and fluoro substituent on a phenyl ring, connected to a propanedinitrile group via a methylene bridge. This structural configuration is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromo and fluoro) enhances its binding affinity, potentially leading to the modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens, revealing the following:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL
Candida albicans12 µg/mL

The compound demonstrated bactericidal effects, inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It was tested against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (breast cancer)25 µM
HeLa (cervical cancer)30 µM
A549 (lung cancer)20 µM

These findings suggest that this compound can inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study involving the synthesis of various derivatives of propanedinitrile highlighted the antimicrobial potential of this compound. The compound was found to be effective against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Research : In another investigation focusing on the structure-activity relationship (SAR), modifications to the bromo and fluoro substituents were shown to enhance the anticancer activity of the compound. The study concluded that the electronic properties of these substituents play a crucial role in determining the biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted aromatic aldehydes (e.g., 3-bromo-4-fluorobenzaldehyde) and malononitrile. Reaction optimization includes:

  • Solvent Selection : Use polar aprotic solvents (e.g., ethanol or DMF) to enhance reactivity.
  • Catalysis : Employ bases like piperidine or ammonium acetate to facilitate Knoevenagel condensation .
  • Purification : Recrystallization from ethanol or slow evaporation at controlled temperatures yields high-purity crystals suitable for X-ray diffraction .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what software tools are essential for data refinement?

  • Methodological Answer :

  • Data Collection : Use a Rigaku AFC12 diffractometer with MoKα radiation (λ = 0.71075 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 (for graphical interface) are critical. Hydrogen atoms are placed geometrically, and displacement parameters are refined isotropically .
  • Validation : Check for R-factor convergence (target < 0.05) and validate geometric parameters against similar structures (e.g., bond lengths within ±0.02 Å of expected values) .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the dinitrile group?

  • Methodological Answer :

  • FT-IR : Identify nitrile stretches (C≡N) near 2200–2250 cm⁻¹; shifts indicate conjugation or hydrogen bonding .
  • NMR : ¹³C NMR detects deshielded nitrile carbons (~110–120 ppm). Coupling patterns in ¹H NMR reveal substituent effects on the aromatic ring .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions, critical for assessing biological activity .

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence material properties?

  • Methodological Answer :

  • Hydrogen Bonding : C–H⋯N interactions (2.5–3.0 Å) form infinite chains, while C–H⋯π interactions (3.3–3.6 Å) create layered structures. These affect melting points and solubility .
  • Torsional Analysis : Dihedral angles between aromatic and dinitrile moieties (e.g., 84–90°) influence packing density and mechanical stability .

Q. How can researchers resolve discrepancies in reported crystallographic data for similar propanedinitrile derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data with multiple refinement programs (SHELXL vs. CRYSTAL) to identify systematic errors .
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions and improve R-factor reliability .
  • Supplementary Techniques : Validate with PXRD or solid-state NMR to confirm phase purity and lattice symmetry .

Q. What experimental strategies elucidate the compound’s potential as an enzyme inhibitor, given structural analogs like AG-1024?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values against target kinases (e.g., IGF-1R) using fluorescence polarization or radiometric assays.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding modes, prioritizing substituents (e.g., bromo/fluoro) for hydrophobic pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile
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2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile

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